

Investigating the Neuroprotective Effects of Dalzanemdor: A Technical Guide

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalzanemdor (formerly SAGE-718) is a synthetic neuroactive steroid analog of 24(S)-hydroxycholesterol that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] By enhancing NMDA receptor function, Dalzanemdor was investigated for its potential neuroprotective and cognitive-enhancing effects in neurodegenerative disorders characterized by NMDA receptor hypofunction, such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][2][3] Preclinical studies demonstrated its ability to potentiate NMDA receptor activity and ameliorate cognitive deficits in animal models.[4] However, despite promising early-phase data, the clinical development of Dalzanemdor was discontinued following the failure of Phase 2 trials to meet their primary endpoints in Parkinson's disease (PRECEDENT study), Alzheimer's disease (LIGHTWAVE study), and Huntington's disease (DIMENSION study).[5] This technical guide provides an indepth overview of the core preclinical and clinical data on Dalzanemdor, including detailed experimental methodologies and a summary of quantitative findings, to serve as a resource for researchers and drug development professionals in the field of neurodegenerative diseases and NMDA receptor modulation.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[1][3] Its dysfunction, particularly hypofunction, has



been implicated in the pathophysiology of cognitive impairment in several neurodegenerative disorders.[2] **Dalzanemdor** was developed as a first-in-class NMDA receptor PAM to address this hypofunction.[6] As an analog of the endogenous neurosteroid 24(S)-hydroxycholesterol, **Dalzanemdor** was designed to enhance the activity of NMDA receptors in the presence of the co-agonists glutamate and glycine.[1]

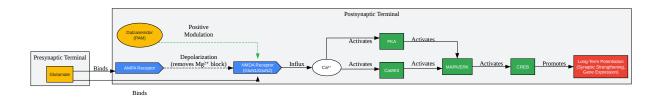
This document details the scientific investigation into the neuroprotective effects of **Dalzanemdor**, presenting a comprehensive summary of its mechanism of action, preclinical pharmacology, and clinical evaluation. While the clinical outcomes were ultimately not supportive of its continuation in development, the data generated from these studies provide valuable insights for future research into NMDA receptor modulation for cognitive disorders.

Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

Dalzanemdor functions as a positive allosteric modulator of the NMDA receptor.[1] Unlike direct agonists, PAMs do not activate the receptor themselves but rather enhance the receptor's response to its endogenous ligands, glutamate and glycine. This modulatory action is thought to provide a more subtle and physiological enhancement of receptor function compared to direct agonism, potentially avoiding the excitotoxicity associated with excessive NMDA receptor activation.[4]

Dalzanemdor has been shown to potentiate NMDA receptors containing various GluN2 subunits (GluN2A-D) with equipotency.[4] Its mechanism is believed to involve an increase in the channel open probability, thereby augmenting the influx of Ca2+ in response to synaptic activity.[4] This enhanced Ca2+ signaling is a critical trigger for downstream pathways involved in synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.





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Caption: Simplified NMDA receptor signaling pathway in long-term potentiation.

Preclinical Studies In Vitro Electrophysiology

- Objective: To characterize the effects of **Dalzanemdor** on NMDA receptor function.
- Methods: Whole-cell voltage-clamp recordings were performed on cultured neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunit combinations. NMDA receptor-mediated currents were evoked by application of glutamate and glycine in the presence and absence of **Dalzanemdor**.
- Representative Protocol:
 - HEK293 cells are transiently transfected with plasmids encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).
 - Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
 - The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and is supplemented with antagonists for non-NMDA glutamate receptors and GABA-A receptors. The internal pipette solution contains (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES.



- \circ NMDA receptor currents are evoked by a rapid application of glutamate (100 μ M) and glycine (30 μ M) at a holding potential of -60 mV.
- Dalzanemdor is bath-applied at various concentrations to determine its effect on the amplitude and kinetics of the NMDA receptor-mediated currents.
- Key Findings: Dalzanemdor potentiated currents mediated by NMDA receptors containing
 any of the four GluN2 subunits (GluN2A-D) with similar potency. It increased the amplitude of
 NMDA receptor excitatory postsynaptic potentials (EPSPs) without significantly altering the
 decay kinetics in striatal medium spiny neurons.[4]

In Vivo Animal Models of NMDA Receptor Hypofunction

Dalzanemdor was evaluated in animal models designed to mimic the cognitive deficits associated with NMDA receptor hypofunction.

- Phencyclidine (PCP)-Induced Social Interaction Deficit:
 - Objective: To assess the ability of **Dalzanemdor** to reverse social withdrawal induced by the NMDA receptor antagonist PCP.
 - Methods: Rodents are chronically treated with PCP to induce a deficit in social interaction.
 The time spent in active social interaction with a novel conspecific is measured.
 - Representative Protocol:
 - Male rats are administered PCP (e.g., 5 mg/kg) or saline twice daily for 7 days, followed by a 7-day washout period.
 - On the test day, two unfamiliar rats from the same treatment group are placed in an open-field arena, and their social interactions (e.g., sniffing, grooming, following) are recorded for a set duration (e.g., 15 minutes).
 - Dalzanemdor or vehicle is administered prior to the social interaction test.
 - The total time spent in social interaction is quantified.

Foundational & Exploratory



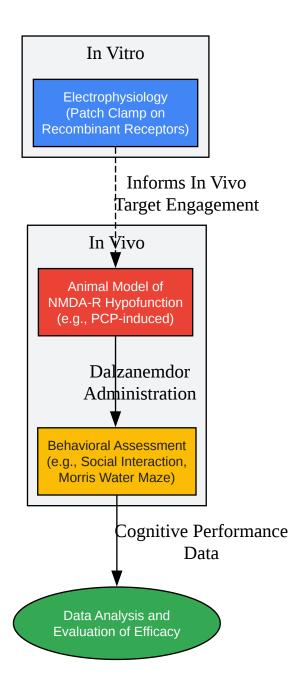


 Key Findings: Dalzanemdor ameliorated the social interaction deficits induced by subchronic PCP administration.[4]

Morris Water Maze:

- Objective: To evaluate the effect of **Dalzanemdor** on spatial learning and memory in models of cognitive impairment.
- Methods: This test assesses the ability of a rodent to learn and remember the location of a hidden platform in a circular pool of water, using distal visual cues.
- Representative Protocol:
 - A circular pool is filled with opaque water, and a hidden platform is placed in a fixed location.
 - Animals are given multiple trials per day for several consecutive days to find the platform from different starting positions.
 - Escape latency (time to find the platform) and path length are recorded.
 - A probe trial is conducted on the final day, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
- Key Findings: In preclinical models of NMDA receptor hypofunction, **Dalzanemdor** was shown to improve performance in cognitive tasks.[7]





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Caption: General experimental workflow for preclinical evaluation of **Dalzanemdor**.

Clinical Development Program

Dalzanemdor was investigated in a clinical program (the PERSPECTIVE program for Huntington's disease) that included several Phase 2 studies across different neurodegenerative diseases.[6] Despite some positive signals in an early open-label study, the larger, placebocontrolled trials were unsuccessful.





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Caption: Overview of the clinical development and outcome for **Dalzanemdor**.

Pharmacokinetics

Phase 1 studies in healthy participants and patients with Huntington's disease established a pharmacokinetic profile suitable for once-daily oral dosing.[8]

Parameter	Value	Population
Median Terminal Half-life	8–118 hours	Healthy Participants
Median Time to Max. Plasma Conc. (Tmax)	4–7 hours	Healthy Participants
Steady State Achievement	11-13 days	Healthy Participants & HD Patients

Table 1: Summary of **Dalzanemdor** Pharmacokinetic Parameters from Phase 1 Studies.[8]

Clinical Efficacy Studies

- Design: An open-label Phase 2 study in 26 patients with mild cognitive impairment or mild dementia due to Alzheimer's disease.
- Primary Endpoint: Safety and tolerability.[9]
- Cognitive Assessments: A comprehensive battery of tests including the Montreal Cognitive Assessment (MoCA).[9]
- Key Results: The study showed a statistically significant improvement of 2.3 points on the MoCA scale at day 28 compared to baseline. Improvements were also observed in tests of



executive function, learning, and memory at day 14.[9] However, the open-label design without a placebo control limits the interpretation of these findings.

Cognitive Assessment	Change from Baseline	Timepoint
Montreal Cognitive Assessment (MoCA)	+2.3 points (statistically significant)	Day 28

Table 2: Key Cognitive Outcome from the LUMINARY Study.

Dalzanemdor was further evaluated in three larger, double-blind, placebo-controlled Phase 2 studies. All three studies failed to meet their primary endpoints.



Study Name	Indication	N	Primary Endpoint	Outcome
PRECEDENT	Parkinson's Disease (MCI)	86	Change from baseline on the WAIS-IV Coding Test score at Day 42	Not met. No statistically significant difference between Dalzanemdor and placebo.
LIGHTWAVE	Alzheimer's Disease (MCI/Mild Dementia)	174	Change from baseline on the WAIS-IV Coding Test score at Day 84	Not met. No statistically significant difference between Dalzanemdor and placebo.
DIMENSION	Huntington's Disease (Cognitive Impairment)	189	Change from baseline on the Symbol Digit Modalities Test (SDMT) at Day	Not met. No statistically significant difference between Dalzanemdor and placebo.[3]

Table 3: Summary of Placebo-Controlled Phase 2 Clinical Trial Outcomes for **Dalzanemdor**.

Safety and Tolerability

Across the clinical trial program, **Dalzanemdor** was generally well-tolerated, with no new safety signals observed in the Phase 2 studies.[3] The majority of treatment-emergent adverse events were reported as mild to moderate in severity.[3]

Conclusion



Dalzanemdor represented a rational therapeutic approach to addressing cognitive deficits in neurodegenerative diseases by targeting NMDA receptor hypofunction. Preclinical evidence supported its mechanism of action and demonstrated pro-cognitive effects in relevant animal models. However, the translation of these preclinical findings into clinical efficacy proved to be a significant challenge, as evidenced by the failure of three well-controlled Phase 2 studies to demonstrate a statistically significant benefit over placebo.

The discontinuation of **Dalzanemdor**'s development underscores the complexities of treating cognitive impairment in neurodegenerative disorders and the difficulty of translating promising preclinical results into clinical success. Nevertheless, the data gathered from the comprehensive investigation of **Dalzanemdor** provide valuable insights into the role of NMDA receptor modulation and will serve as an important resource for the scientific community in the ongoing effort to develop effective treatments for these devastating diseases. The discrepancy between the open-label and placebo-controlled trial results also highlights the critical importance of robust trial design in evaluating cognitive enhancers. Future research may build upon the lessons learned from the **Dalzanemdor** program to refine strategies for targeting NMDA receptor function in neurodegeneration.

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